Bis[(butan-2-yl)oxy](methyl)silanol
Description
Bis(butan-2-yl)oxysilanol (C$9$H${22}$O$_3$Si) is an organosilicon compound featuring a central silicon atom bonded to two secondary butoxy (butan-2-yloxy) groups, a methyl group, and a hydroxyl (-OH) group. This structure places it within the silanol family, characterized by the presence of Si-OH moieties. The secondary butoxy substituents introduce significant steric hindrance, which influences its chemical reactivity, solubility, and thermal stability. Silanols like this are critical intermediates in silicone synthesis, surface modification, and catalysis, where substituent bulk and polarity dictate their behavior .
Properties
CAS No. |
88221-29-8 |
|---|---|
Molecular Formula |
C9H22O3Si |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
di(butan-2-yloxy)-hydroxy-methylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-6-8(3)11-13(5,10)12-9(4)7-2/h8-10H,6-7H2,1-5H3 |
InChI Key |
KWHMGYRSXVBGMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](C)(O)OC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxysilanol typically involves the reaction of silicon-based precursors with organic alcohols. One common method is the hydrolysis of dichlorosilanes followed by the reaction with butan-2-ol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxysilanol is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-based compounds.
Reduction: Reduction reactions can convert Bis(butan-2-yl)oxysilanol into simpler silicon compounds.
Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(butan-2-yl)oxysilanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Bis(butan-2-yl)oxysilanol involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, leading to the formation of stable structures. These interactions are crucial in its applications in material science and biology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
[Bis(4-fluorophenyl)methyl]silanol (C${13}$H${12}$F$_2$OSi):** Aromatic substituents enhance UV stability and reduce hydrolysis rates compared to aliphatic groups in the target compound. The fluorophenyl groups increase hydrophobicity but lower solubility in polar solvents .
Methyltrimethoxysilanol (C$4$H${12}$O$_4$Si): Smaller methoxy groups reduce steric hindrance, leading to higher acidity (lower pKa) and faster condensation into siloxanes. This contrasts with the target compound’s slower reactivity due to bulky butoxy groups .
Tris(butan-2-yloxy)silanol (C${12}$H${27}$O$_4$Si): Additional butoxy substituents amplify steric effects, further reducing solubility in aqueous media and increasing thermal stability compared to the target compound .
Physicochemical Properties
| Property | Bis(butan-2-yl)oxysilanol | [Bis(4-fluorophenyl)methyl]silanol | Methyltrimethoxysilanol |
|---|---|---|---|
| Molecular Weight | 206.36 g/mol | 250.32 g/mol | 152.22 g/mol |
| Substituents | 2° butoxy, methyl | 4-fluorophenyl, methyl | Methoxy, methyl |
| Solubility (Polarity) | Low (hydrophobic) | Very low (aromatic) | Moderate |
| Acidity (pKa) | ~12–13 (estimated) | ~10–11 | ~8–9 |
| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) | Low (decomposes ~150°C) |
Research Findings and Challenges
- Synthesis: While direct synthesis data for Bis(butan-2-yl)oxysilanol are sparse, analogous methods (e.g., hydrolysis of chlorosilanes or alkoxysilanes) are inferred from protocols like those in , where boronate esters serve as precursors .
- Degradation: Unlike flusilazole’s degradation to polar silanols (), the target compound’s aliphatic substituents likely yield nonpolar byproducts, complicating environmental fate studies .
- Chromatographic Behavior: Bulky substituents may reduce silanol activity in chromatographic phases, as seen in , where steric hindrance minimizes undesirable analyte interactions .
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